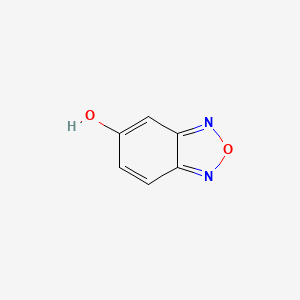

5-Hydroxybenzofurazan

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,1,3-benzoxadiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXFOSVCYYHADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371426 | |

| Record name | 5-Hydroxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-09-2 | |

| Record name | 5-Hydroxybenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 768-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Hydroxybenzofurazan and Its Derivatives

Direct Synthetic Routes to 5-Hydroxybenzofurazan

Direct synthesis of this compound has been explored, though it is often hampered by safety considerations. One established route involves the nitration of phenol (B47542). wikipedia.orgsciencemadness.org A selective method for producing 2,4-dinitrophenol (B41442), a key precursor, involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which can yield up to 80% of the product. sciencemadness.orgresearchgate.net Another approach to 2,4-dinitrophenol synthesis starts with the formation of nitrosophenol from phenol, which is then subjected to further nitration. google.com

However, routes that involve the direct handling of this compound are often avoided in large-scale synthesis due to the compound's hazardous nature. acs.org It is known to be a high-energy compound that can decompose with a significant release of energy at relatively low temperatures. acs.orgresearchgate.netresearchgate.nettue.nlresearchgate.net This thermal instability presents considerable safety challenges.

Indirect Synthetic Pathways for the Benzofurazan (B1196253) Moiety

To circumvent the risks associated with the direct synthesis and handling of this compound, indirect pathways that build the benzofurazan ring system onto a pre-existing molecular scaffold have been developed.

A notable indirect strategy involves constructing the benzofurazan moiety onto a nicotinonitrile core. acs.orgresearchgate.netresearchgate.net This scalable route was specifically designed to avoid the isolation and handling of this compound, thereby minimizing the safety risks associated with its thermal instability. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This approach is a prime example of how synthetic strategies can be modified to prioritize safety over efficiency when dealing with energetic compounds. researchgate.net

The formation of the benzofurazan ring is typically achieved through cyclization reactions. One common method is the deoxygenation of the corresponding benzofuroxans (benzofurazan N-oxides) using reagents like triethylphosphite. researchgate.net Benzofuroxans themselves can be synthesized from precursors such as fluoroanisoles and fluorophenols. researchgate.net

Other cyclization strategies include:

Thermal Cyclization: Thermal cyclization of specific azide (B81097) precursors, such as 1-azido-2,4,5-trinitrobenzene in a polar solvent, can yield dinitro-substituted benzofuroxans. researchgate.net

Oxidative Cyclization: Gold-catalyzed annulation of benzofurazan N-oxides with ynamides represents a modern approach to forming functionalized indole (B1671886) structures, where the benzofurazan derivative acts as a precursor to an α-imino gold carbene intermediate. nih.gov In some cases, benzofurazan can react with ynamides to afford quinoxaline (B1680401) N-oxides through a [4+2] annulation process. nih.gov

The choice of cyclization method depends on the desired substituents and the stability of the starting materials and intermediates.

Minimizing Safety Issues in this compound Synthesis

The inherent safety risks associated with this compound necessitate careful consideration of the synthetic route, particularly in industrial or large-scale applications.

The primary safety concern in the synthesis of this compound and its derivatives is the handling of high-energy intermediates that have a low onset temperature for decomposition. acs.orgresearchgate.netresearchgate.net this compound itself is a prime example of such a compound. tue.nlresearchgate.net Its tendency to decompose exothermically at low temperatures makes its isolation and use in subsequent reaction steps hazardous. acs.org The development of synthetic routes, such as the one building the benzofurazan moiety on a nicotinonitrile core, is a direct response to these safety issues, prioritizing the avoidance of such unstable intermediates. acs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Derivatization Strategies for Benzofurazan Structures

The benzofurazan (also known as 2,1,3-benzoxadiazole) structure is a valuable scaffold for creating derivatization reagents, especially for applications in high-performance liquid chromatography (HPLC). nih.govnih.govresearchgate.net These reagents are designed to react with specific functional groups in analyte molecules to enhance their detectability, often by introducing a fluorophore. nih.govdss.go.th

Key strategies in the derivatization of benzofurazan structures include:

Introduction of Functional Groups: Reagents are synthesized with specific reactive groups to target amines, carboxylic acids, alcohols, and thiols. ingentaconnect.com For example, chiral reagents like DBD-Pro-COCl and NBD-Pro-COCl have been developed for the derivatization of chiral alcohols. ingentaconnect.com

Tuning of Photophysical Properties: The fluorescence characteristics of benzofurazan derivatives can be fine-tuned by altering the substituents at the 4- and 7-positions of the ring. researchgate.netdss.go.th A relationship has been established between the fluorescence properties (intensity, excitation/emission wavelengths) and the Hammett substituent constants of the groups at these positions, allowing for the rational design of new fluorogenic reagents. dss.go.th

Improving Solubility: Water-soluble derivatization reagents have been developed to make them suitable for use in aqueous environments and for the analysis of biological samples. nih.govresearchgate.net

This strategic derivatization has led to a wide array of benzofurazan-based reagents used for chemical analysis. nih.govnih.gov

Data Tables

Table 1: Overview of Synthetic Strategies for the Benzofurazan Core

| Strategy Type | Description | Key Precursors | Primary Advantage | Reference(s) |

| Direct Synthesis | Direct formation of this compound. | Phenol, 2,4-Dinitrophenol | Simplicity (fewer steps) | researchgate.net, google.com, wikipedia.org |

| Indirect Synthesis | Building the benzofurazan ring onto a nicotinonitrile core. | Nicotinonitrile derivatives | Avoids handling of energetic this compound | researchgate.net, researchgate.net, acs.org, researchgate.net |

| Cyclization | Deoxygenation of benzofuroxans. | Benzofuroxan (B160326) derivatives | Access to benzofurazans from N-oxide precursors | researchgate.net |

| Cyclization | Thermal cyclization of azides. | Azide-substituted aromatics | Forms the heterocyclic ring under thermal conditions | researchgate.net |

Table 2: Examples of Benzofurazan-Based Derivatization Reagents

| Reagent Name | Target Functional Group | Application | Reference(s) |

| NBD-F | Amines, Thiols | HPLC with fluorescence detection | researchgate.net |

| DBD-F | Amines, Thiols | HPLC with fluorescence detection | researchgate.net |

| NBD-Pro-COCl | Alcohols, Hydroxyls | Chiral resolution in HPLC | ingentaconnect.com |

| DBD-Pro-COCl | Alcohols, Hydroxyls | Chiral resolution in HPLC | ingentaconnect.com |

| NBD-ProCZ | Ketones | Chiral resolution in HPLC | ingentaconnect.com |

| DBD-APy | Carboxylic Acids | Chiral resolution in HPLC | ingentaconnect.com |

| AABD-SH | Carboxylic Acids | Fluorogenic derivatization for HPLC | dss.go.th |

Synthesis of Fluorogenic Reagents with Benzofurazan Structure

The design of fluorogenic reagents based on the benzofurazan structure is a sophisticated process that leverages the relationship between the chemical structure of 4,7-disubstituted benzofurazans and their fluorescence characteristics. dss.go.th By understanding how different substituent groups at the 4- and 7-positions influence fluorescence intensity and wavelengths, researchers can design novel reagents with optimal properties for specific applications. dss.go.th

A key strategy in developing these reagents is to create a molecule that is initially non-fluorescent or weakly fluorescent and becomes strongly fluorescent upon reaction with the target analyte. dss.go.thsdstate.edu This "off-on" switching mechanism provides high sensitivity and low background noise.

One notable example is the synthesis of 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH). This reagent is designed for the detection of carboxylic acids. dss.go.th In its initial state, AABD-SH exhibits very weak fluorescence. dss.go.th However, upon reaction with a carboxylic acid in the presence of triphenylphosphine (B44618) and 2,2'-dipyridyl disulfide, it forms a highly fluorescent derivative. dss.go.th This reaction is rapid, typically completing within 5 minutes at room temperature. dss.go.th The resulting derivatives can be separated using reversed-phase chromatography and detected with high sensitivity, with detection limits in the femtomole range. dss.go.th

Another advanced fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), was designed based on computational predictions of fluorescence quantum yields. acs.org This reagent also reacts rapidly with carboxylic acids at room temperature, and its derivatives can be detected with even greater sensitivity, with detection limits as low as 2.4-5.0 fmol. acs.org The design of MTBD-SH showcases the power of theoretical calculations in the rational design of superior analytical reagents. acs.org

Benzofurazan sulfides have also been developed as fluorogenic probes for thiols. sdstate.edu These compounds react specifically with thiols via a thiol-sulfide exchange reaction to produce fluorescent adducts. sdstate.edu An example is GUALY's reagent, which is non-fluorescent itself but forms a strongly fluorescent adduct with thiols, enabling the imaging and quantification of total thiols in live cells. sdstate.edu

The synthesis of these reagents often involves multi-step processes. For instance, the synthesis of AABD-SH starts from NBD-Cl (4-chloro-7-nitrobenzofurazan), which undergoes reaction with potassium o-ethyldithiocarbonate, followed by reduction of the nitro group, acetylation of the resulting amino group, and finally hydrolysis to yield the target mercapto compound. dss.go.th

| Reagent Name | Target Analyte | Key Features | Detection Limit |

| 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH) | Carboxylic Acids | Fluorogenic, rapid reaction | 10–20 fmol dss.go.th |

| 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH) | Carboxylic Acids | Designed by fluorescence prediction, high sensitivity | 2.4–5.0 fmol acs.org |

| GUALY's reagent | Thiols | Fluorogenic for live-cell imaging | Not specified |

Synthesis of Water-Soluble Benzofurazan Reagents

A significant challenge in the analysis of biological molecules like peptides is their potential for adsorption to surfaces, which can be exacerbated by derivatization with hydrophobic fluorescent reagents. rsc.org To address this, water-soluble benzofurazan reagents have been developed. These reagents are designed to increase the solubility of the derivatized analytes in aqueous media, thereby reducing adsorption and improving analytical performance. rsc.orgnii.ac.jp

The synthesis of these reagents typically involves the introduction of a sulfonic acid group into the benzofurazan structure. rsc.org A common starting material is 4-chlorosulfonyl-7-fluoro-2,1,3-benzoxadiazole (CBD-F). rsc.org By reacting CBD-F with aminosulfonic acids, a sulfonic acid residue can be attached to the benzofurazan core, imparting water solubility. rsc.org

Examples of such water-soluble reagents include:

2-(7-fluoro-2,1,3-benzoxadiazole-4-sulfonamido)ethanesulfonic acid (ES-ABD-F)

4-(7-fluoro-2,1,3-benzoxadiazole-4-sulfonamido)benzenesulfonic acid (p-BS-ABD-F)

3-(7-fluoro-2,1,3-benzoxadiazole-4-sulfonamido)benzenesulfonic acid (m-BS-ABD-F) rsc.org

The synthesis of these reagents can sometimes lead to the formation of by-products due to the reactivity of the 7-fluoro group, necessitating purification by methods such as high-performance liquid chromatography (HPLC). rsc.org

These water-soluble reagents have been successfully applied to the highly sensitive fluorescence detection of peptides. rsc.org For example, ES-ABD-F has been shown to be effective for the sensitive and simultaneous determination of various peptides. The derivatization reaction with ES-ABD-F is typically carried out at 60 °C and a pH greater than 8.5. rsc.org The resulting derivatives are well-separated by reversed-phase HPLC. rsc.org

| Reagent Name | Key Feature | Application |

| ES-ABD-F | Water-soluble due to sulfonic acid group | Sensitive determination of peptides rsc.org |

| p-BS-ABD-F | Water-soluble due to sulfonic acid group | Peptide analysis rsc.org |

| m-BS-ABD-F | Water-soluble due to sulfonic acid group | Peptide analysis rsc.org |

Derivatization Reagents for Peptide and Protein Analysis

Benzofurazan-based reagents are valuable tools for the analysis of peptides and proteins, enabling their sensitive detection and sequencing. researchgate.netacs.org These reagents are designed to react with specific functional groups in peptides, such as the N-terminal amino group or the ε-amino group of lysine (B10760008) residues. rsc.org

A notable example of a benzofurazan-based reagent for peptide sequencing is 7-methylthio-4-(2,1,3-benzoxadiazolyl) isothiocyanate (MTBD-NCS). acs.org This reagent was designed based on the relationship between the fluorescence properties of benzofurazan compounds and the electronic properties (Hammett constants) of their substituents. acs.org MTBD-NCS is a fluorescent Edman reagent, meaning it is used in a stepwise degradation process to determine the amino acid sequence of a peptide. acs.org

A key feature of MTBD-NCS is that the resulting MTBD-thiohydantoin (TH)-amino acid derivatives are fluorescent, while other potential by-products of the Edman degradation are not. acs.org This selectivity enhances the accuracy of the sequencing process. Furthermore, MTBD-NCS can be used for the simultaneous determination of both the sequence and the d/l-configuration of amino acids in a peptide, which is crucial for identifying peptides containing D-amino acids. acs.org

The application of these reagents often requires careful optimization of the reaction conditions and the subsequent analytical separation. For instance, in the case of MTBD-NCS, specific reagents like boron trifluoride and HCl/methanol (B129727) are used to minimize racemization of the amino acid residues during the sequencing process. acs.org The resulting MTBD-TH-amino acid derivatives are then separated and analyzed using a combination of reversed-phase and chiral chromatography. acs.org

Benzofurazan-based Reagents for Mass Spectrometric Detection

In addition to fluorescence detection, benzofurazan-based reagents have been synthesized to enhance the detection of analytes by mass spectrometry (MS). researchgate.netnih.gov These reagents are designed to improve the ionization efficiency of the target molecules and to produce characteristic fragment ions upon collision-induced dissociation, which aids in their identification and quantification. nih.gov

An example of such reagents is the synthesis of 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminopentylamino)-2,1,3-benzoxadiazole (DAABD-AP) and 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminobutylamino)-2,1,3-benzoxadiazole (DAABD-AB). nih.gov These reagents were developed for the analysis of short-chain carboxylic acids using liquid chromatography/electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). nih.gov

These reagents react with carboxylic acids in the presence of a condensing agent. nih.gov The resulting derivatives are separated by reversed-phase chromatography and detected by ESI-MS/MS. nih.gov A key advantage of these reagents is that upon collision-induced dissociation, they generate a single, intense product ion, which simplifies the MS/MS analysis and improves the sensitivity of detection. nih.gov The detection limits for carboxylic acid derivatives of these reagents are in the picomole range. nih.gov

Another example is {4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole} (DAABD-AE), which has been used for the analysis of fatty acids in biological samples. mdpi.com The derivatization with DAABD-AE allows for detection in the femtomole range. mdpi.com

| Reagent Name | Target Analyte | Detection Method | Key Feature |

| DAABD-AP | Short-chain carboxylic acids | LC/ESI-MS/MS | Produces a single intense product ion nih.gov |

| DAABD-AB | Short-chain carboxylic acids | LC/ESI-MS/MS | Produces a single intense product ion nih.gov |

| DAABD-AE | Fatty Acids | LC-MS/MS | High sensitivity (femtomole range) mdpi.com |

Application of Benzofurazan N-Oxides in Organic Synthesis

Benzofurazan N-oxides have emerged as versatile reagents in organic synthesis, particularly in the field of gold catalysis. acs.orgacs.org They serve as precursors for the generation of reactive intermediates, such as α-imino gold carbenes, which can then participate in a variety of useful chemical transformations. acs.orgnih.gov

Generation of α-Imino Gold Carbenes using Benzofurazan N-Oxides

A significant application of benzofurazan N-oxides is their use as mild reagents for the generation of α-imino gold carbenes. acs.orgnih.gov While N-oxides are often thought of as oxygen transfer reagents, in the context of gold catalysis with ynamides, benzofurazan N-oxide acts as a precursor to an α-imino gold carbene intermediate. acs.orgacs.org

The proposed mechanism involves the initial activation of an ynamide by a gold catalyst to form a keteniminium ion intermediate. acs.org This intermediate is then attacked by the imino nitrogen of the benzofurazan N-oxide. acs.org The resulting adduct undergoes ring fragmentation to afford the α-imino gold carbene. acs.org This reactive intermediate is central to the subsequent annulation reactions. acs.org This methodology offers an alternative to other methods for generating α-imino gold carbenes, some of which use potentially explosive or less reactive precursors. rsc.org

[3+2] Annulation Reactions with Ynamides

The α-imino gold carbenes generated from benzofurazan N-oxides can undergo efficient [3+2] annulation reactions with ynamides. acs.orgnih.gov This reaction provides a concise and regioselective pathway to highly functionalized 7-nitroindoles. acs.orgacs.org

In this process, the α-imino gold carbene, once formed, undergoes a nucleophilic attack from the phenyl ring of the original ynamide substrate. acs.org This is followed by aromatization and release of the gold catalyst to yield the final 7-nitroindole (B1294693) product. acs.org This gold-catalyzed [3+2] annulation has been shown to be an efficient method for the synthesis of these valuable heterocyclic compounds. acs.orgacs.orgacs.org

Interestingly, benzofurazan itself (without the N-oxide) can also react with ynamides in the presence of a gold catalyst, but this leads to quinoxaline N-oxides via a [4+2] annulation process. acs.orgacs.org This highlights the crucial role of the N-oxide functionality in directing the reaction towards the [3+2] pathway and the formation of 7-nitroindoles.

An exploration of modern synthetic routes reveals intricate methodologies for the formation and derivatization of this compound. This article focuses on specific annulation and substitution reactions that utilize the unique electrophilicity of the benzofurazan system and its N-oxide precursor, benzofuroxan, to construct more complex heterocyclic structures. The following sections detail key synthetic strategies, including cycloaddition processes and reactions with nucleophilic enamines and enolates, which culminate in the synthesis of quinoxaline di-N-oxides.

3 [4+2] Annulation Processes with Ynamides

The synthesis of complex heterocyclic systems from simpler precursors is a cornerstone of medicinal and materials chemistry. Annulation reactions, which involve the formation of a new ring onto an existing molecule, are particularly powerful in this regard. While classical [4+2] cycloadditions like the Diels-Alder reaction are well-established, the reaction of benzofuroxan (benzofurazan oxide), the precursor to this compound, with nucleophilic partners represents a formal [4+2] annulation process. These reactions, broadly known as the Beirut Reaction, lead to the formation of a new six-membered ring. sbq.org.brlibguides.com

Ynamides, which are alkynes bearing a nitrogen atom with an electron-withdrawing group, are highly versatile and reactive building blocks in organic synthesis. rsc.org Their polarized triple bond makes them excellent nucleophiles. In the context of benzofurazan chemistry, ynamides can act as the two-carbon component in an annulation reaction. The general mechanism, however, is not a concerted pericyclic reaction but rather a stepwise process initiated by nucleophilic attack.

The reaction of a benzofuroxan with an enamine (a vinylogous amine) or an enolate (a vinylogous alkoxide) is considered a formal cycloaddition that results in the annulation of a pyrazine (B50134) di-N-oxide ring, yielding a quinoxaline 1,4-dioxide skeleton. sbq.org.brmdpi.com This transformation is highly efficient for constructing these valuable heterocyclic systems in a single step. sbq.org.br Although direct examples with this compound and ynamides are specific, the reactivity principle is analogous to the well-documented reactions with enamines and enolates, which serve as alkyne surrogates in this context.

4 Reaction with Enamines and Enolate Anions

The reaction of benzofuroxans with enamines or enolate anions is the most significant preparative method for synthesizing quinoxaline 1,4-dioxides and is known as the Beirut Reaction. mdpi.com This reaction leverages the electrophilic nature of the nitrogen atoms within the benzofuroxan ring system. sbq.org.br Enamines, formed from the condensation of a secondary amine with a ketone or aldehyde, are neutral but highly nucleophilic at the α-carbon. masterorganicchemistry.com Enolate anions, generated by deprotonating an active methylene (B1212753) compound (e.g., β-diketones, β-ketoesters) with a base, are powerful carbon nucleophiles. sbq.org.br

The generally accepted mechanism for the Beirut Reaction proceeds through several steps: sbq.org.brmdpi.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the enamine's α-carbon or the enolate anion on one of the electrophilic nitrogen atoms of the benzofuroxan ring. This leads to the opening of the furoxan ring and the formation of an open-chain intermediate. mdpi.com

Cyclization: An intramolecular cyclization occurs when the oxime nitrogen atom attacks the electrophilic carbonyl group (or its iminium equivalent in the case of enamines). mdpi.com

Dehydration/Elimination: The final step involves the elimination of a molecule of water (from enolate reactions) or a secondary amine (from enamine reactions) to form the stable, aromatic quinoxaline 1,4-dioxide ring system. mdpi.comthieme-connect.de

When monosubstituted benzofuroxans, such as a precursor to this compound, are used, the reaction can lead to a mixture of regioisomers (e.g., 6- and 7-substituted quinoxaline 1,4-dioxides). mdpi.comresearchgate.net The ratio of these isomers is influenced by the electronic properties of the substituent on the benzofuroxan ring. researchgate.net

5 Synthesis of Quinoxaline Di-N-oxides

The synthesis of quinoxaline di-N-oxides is a primary application of the reactions discussed in the previous section. These compounds are of significant interest due to their wide range of biological activities. researchgate.net The Beirut reaction provides a direct and efficient route to these structures from benzofuroxans and a variety of carbon nucleophiles. mdpi.com

The reaction is typically carried out by treating a benzofuroxan derivative with an active methylene compound in the presence of a base. Common substrates include β-diketones, β-ketoesters, and β-ketonitriles, which readily form enolates. sbq.org.br For instance, the reaction of 5-methylbenzofuroxan N-oxide with dimethyl malonate or diethyl benzylmalonate in the presence of sodium hydride yields the corresponding 6-methylquinoxaline-di-N-oxide derivatives in good yields. nih.gov The use of gaseous ammonia (B1221849) in methanol is also an effective catalytic system for this transformation. sbq.org.br

The table below summarizes representative examples of the synthesis of quinoxaline 1,4-di-N-oxides from benzofuroxan precursors and enolate-forming compounds, illustrating the scope of the Beirut Reaction.

| Benzofuroxan Precursor | Enolate Source (Active Methylene Compound) | Base/Solvent | Product | Yield (%) | Ref |

| Benzofuroxan N-oxide | Dimethyl malonate | NaH / THF | 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | 78.6 | nih.gov |

| 5-Methylbenzofuroxan N-oxide | Dimethyl malonate | NaH / THF | 2-Carbomethoxy-3-hydroxy-6-methylquinoxaline-di-N-oxide | 72.3 | nih.gov |

| 5-Methylbenzofuroxan N-oxide | Diethyl benzylmalonate | NaH / THF | 2-Carboethoxy-3-hydroxy-6-methylquinoxaline-di-N-oxide | 60.8 | nih.gov |

| Benzofuroxan | Ethyl cyanoacetate | DBN / DMF | 3-Hydroxyquinoxaline-2-carbonitrile 1,4-dioxide | 94 | thieme-connect.de |

| Halogenated Benzofuroxan | Benzylacetone | NH₃ (g) / MeOH | 2-Benzyl-3-methyl-halo-quinoxaline 1,4-dioxide | - | sbq.org.br |

Advanced Spectroscopic Characterization Techniques for 5 Hydroxybenzofurazan and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 5-Hydroxybenzofurazan and its derivatives, ¹H, ¹³C, and, in the case of organometallic complexes, ¹¹⁹Sn NMR are particularly insightful.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound analogue, distinct signals for the aromatic protons and the hydroxyl proton can be observed. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the benzofurazan (B1196253) ring system and the electron-donating character of the hydroxyl group.

The aromatic protons on the benzene (B151609) ring of this compound would exhibit characteristic splitting patterns (e.g., doublets, triplets) due to spin-spin coupling with neighboring protons. The coupling constants (J values) provide valuable information about the relative positions of the protons on the ring. The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For instance, in dihydrobenzofuran neolignans, aromatic protons typically appear in the range of δ 6.0-8.0 ppm. scielo.br

Table 1: Representative ¹H NMR Spectral Data for Benzofuran (B130515) Analogues Data presented is illustrative for analogous compounds and may not represent exact values for this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 8.0 | d, t, m | 7.0 - 9.0 (ortho), 1.0 - 3.0 (meta) |

| Hydroxyl-H | 5.0 - 10.0 (variable) | s (broad) | N/A |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment.

The aromatic carbons of the benzofurazan ring system typically resonate in the downfield region of the spectrum (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-5) will be shifted further downfield due to the deshielding effect of the oxygen atom. Carbons within the furazan (B8792606) ring will also have characteristic chemical shifts. For example, in benzimidazole (B57391) derivatives, which are structurally related, aromatic carbons appear between 110 and 150 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Benzofuran Analogues Data presented is illustrative for analogous compounds and may not represent exact values for this compound.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 100 - 130 |

| Aromatic C-O | 140 - 160 |

| Aromatic C (quaternary) | 120 - 150 |

| Furazan Ring Carbons | 140 - 160 |

Tin-119 NMR (¹¹⁹Sn NMR) for Coordination Geometry Elucidation

When this compound or its analogues act as ligands to form coordination complexes with tin, ¹¹⁹Sn NMR spectroscopy becomes a powerful tool for elucidating the geometry around the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom. huji.ac.il

For organotin(IV) complexes, the coordination number can often be inferred from the ¹¹⁹Sn chemical shift. For instance, four-coordinate tetrahedral tin complexes typically show signals in a different region compared to five-coordinate trigonal bipyramidal or six-coordinate octahedral complexes. rsc.org In diorganotin(IV) derivatives, ¹¹⁹Sn NMR values falling in the range of -271.7 ppm to -306.5 ppm are indicative of a 6-coordinate geometry. rsc.org The study of organotin(IV) complexes with nitrogen and sulfur donor ligands has demonstrated the utility of ¹¹⁹Sn NMR in proposing octahedral structures. researchgate.net

Table 3: General ¹¹⁹Sn NMR Chemical Shift Ranges and Corresponding Geometries for Organotin(IV) Compounds

| Coordination Number | Geometry | Typical ¹¹⁹Sn Chemical Shift Range (δ, ppm) |

|---|---|---|

| 4 | Tetrahedral | +200 to -60 |

| 5 | Trigonal Bipyramidal | -90 to -340 |

| 6 | Octahedral | -210 to -510 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational bands would include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring and furazan ring stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

N-O Stretch: The N-O bonds in the furazan ring will have characteristic stretching frequencies, often found in the 1300-1500 cm⁻¹ range.

C-O Stretch: The stretching vibration of the phenolic C-O bond will appear in the 1200-1300 cm⁻¹ region.

In related benzohydrazide (B10538) derivatives, characteristic peaks for OH, Ar-H, C=O, C=N, and NH groups have been identified, providing a reference for interpreting the spectra of benzofurazan compounds. ceon.rs

Table 4: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N | Stretching | 1400 - 1650 |

| N-O | Stretching | 1300 - 1500 |

| C-O | Stretching | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound and its analogues is characterized by absorption bands that arise from π→π* and n→π* transitions within the aromatic and heterocyclic ring systems.

Benzofurazan derivatives are known to be chromogenic. rsc.org The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the benzofurazan ring and the solvent used. For example, studies on 4,6-dinitrobenzofuroxan show absorption bands that are influenced by the solvent polarity. researchgate.net Hydroxyphenyl-benzotriazole type UV absorbers, which share structural similarities, exhibit maximum absorption wavelengths ranging from 336 to 374 nm. semanticscholar.org The reduction of benzofuroxan (B160326) can be monitored by changes in its UV-Vis absorbance spectra. researchgate.net

Table 5: Typical UV-Vis Absorption Data for Benzofurazan and Related Aromatic Compounds Data presented is illustrative for analogous compounds and may not represent exact values for this compound.

| Compound Type | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Benzofurazan Derivatives | 300 - 400 | π→π |

| Nitrobenzofurazan Derivatives | 400 - 500 | π→π / n→π* |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₆H₄N₂O₂), the monoisotopic mass is 136.02728 Da. uni.lu In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at approximately m/z 136. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Predicted collision cross-section data for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in its identification in complex mixtures. uni.lu

Table 6: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 137.03456 |

| [M+Na]⁺ | 159.01650 |

| [M-H]⁻ | 135.02000 |

| [M+NH₄]⁺ | 154.06110 |

| [M+K]⁺ | 174.99044 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of benzofurazan derivatives is influenced by the stability of the heterocyclic ring and the nature of its substituents.

For this compound, the molecular ion peak is expected to be prominent due to the aromatic nature of the benzofurazan ring system. The fragmentation process would likely involve characteristic losses of small neutral molecules. A primary fragmentation pathway for benzofurazan derivatives involves the cleavage of the furazan ring. This can lead to the expulsion of nitric oxide (NO) or nitrous oxide (N₂O), resulting in characteristic fragment ions.

The presence of the hydroxyl group at the 5-position is expected to direct specific fragmentation pathways. One such pathway is the loss of a carbon monoxide (CO) molecule, a common fragmentation for phenolic compounds, leading to a stable ion. Another potential fragmentation involves the elimination of a hydrogen cyanide (HCN) molecule, which is characteristic of nitrogen-containing heterocyclic compounds. The relative abundance of these fragment ions provides valuable information for the structural confirmation of this compound and its analogues.

Table 1: Postulated EI-MS Fragmentation of this compound

| m/z Value | Postulated Fragment | Neutral Loss |

|---|---|---|

| 152 | [C₆H₄N₂O₂]⁺• (Molecular Ion) | |

| 122 | [C₆H₄NO]⁺ | NO |

| 108 | [C₆H₄N₂]⁺• | CO₂ |

| 94 | [C₅H₂NO]⁺ | HCN |

This table is based on theoretical fragmentation patterns and may not represent actual experimental data.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and properties of molecules. Benzofurazan and its derivatives are known to exhibit interesting fluorescence characteristics that are highly dependent on the nature and position of substituents on the benzene ring, as well as the polarity of the solvent. rsc.orgrsc.org

The fluorescence of substituted benzofurazans arises from the intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule. The benzofurazan moiety generally acts as an electron-accepting group. The introduction of an electron-donating group, such as a hydroxyl group at the 5-position, can significantly enhance the ICT character, leading to a red-shift in both the absorption and emission spectra.

Studies on various substituted benzofurazan compounds have shown that the fluorescence quantum yield and the emission wavelength are tunable by altering the substituents. rsc.org For instance, strong electron-donating groups tend to increase the fluorescence intensity and shift the emission to longer wavelengths. The solvent environment also plays a crucial role; an increase in solvent polarity often leads to a larger Stokes shift and can either enhance or quench the fluorescence depending on the specific interactions. rsc.org

Table 2: Fluorescence Properties of Selected Benzofurazan Derivatives

| Compound | Substituent(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|---|

| Benzofurazan | None | ~350 | ~420 | Low | Cyclohexane |

| 4-Nitrobenzofurazan | 4-NO₂ | ~340 | ~540 | Moderate | Acetonitrile |

| 4-Aminobenzofurazan | 4-NH₂ | ~460 | ~530 | High | Ethanol |

Data in this table is representative and compiled from various sources on substituted benzofurazans to illustrate general trends.

X-ray Crystallography and Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a compound.

Table 3: Representative Crystallographic Data for a Benzofurazan Derivative

| Parameter | Value |

|---|---|

| Compound | 4-Nitrobenzofurazan |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.345 |

| b (Å) | 14.567 |

| c (Å) | 6.789 |

| β (°) | 114.23 |

| Volume (ų) | 661.8 |

This table presents data for a representative benzofurazan derivative to illustrate the type of information obtained from an X-ray crystallographic study.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the purity and confirming the identity of a synthesized compound.

For this compound, with the molecular formula C₆H₄N₂O₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, nitrogen, and oxygen. The experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages to confirm the empirical formula of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₆H₄N₂O₂)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 52.64 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.96 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 20.59 |

| Oxygen | O | 16.00 | 2 | 32.00 | 23.81 |

| Total | | | | 136.12 | 100.00 |

Computational Studies and Theoretical Modeling of 5 Hydroxybenzofurazan

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 5-Hydroxybenzofurazan. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution, orbital energies, and molecular reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability.

For benzofuran (B130515) derivatives, the HOMO is typically localized on the benzofuran ring system, while the LUMO is distributed over the entire molecule. The introduction of substituent groups can significantly influence the energies of these orbitals. For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, consequently narrowing the HOMO-LUMO gap and enhancing reactivity.

Table 1: Frontier Molecular Orbital Energies for a Representative Benzofuran Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.49 |

| LUMO | -3.49 |

| HOMO-LUMO Gap (ΔE) | 3.00 |

Data is illustrative for a substituted benzofuran derivative and calculated using DFT/B3LYP/6-31+g(d,p) in acetonitrile.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of electron delocalization, also known as hyperconjugation.

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions for a Benzofuran Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(O) | π*(C=C) | 45.25 |

| n(Cl) | π*(C=C) | 12.05 |

| n(N) | σ*(C-H) | 8.13 |

Illustrative data for substituted salicylanilide and methylamine, respectively, demonstrating the concept of stabilization energies from NBO analysis.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. These studies are widely used to optimize molecular geometries, predict vibrational frequencies, and calculate various electronic properties.

For benzofurazan (B1196253) derivatives, DFT calculations have been employed to investigate structure-property relationships. By using functionals like B3LYP in conjunction with appropriate basis sets, researchers can determine key descriptors such as HOMO and LUMO energy levels, dipole moments, and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties for a Nitrobenzofuran Derivative using DFT

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -7.11 |

| LUMO Energy (eV) | -3.62 |

| Dipole Moment (Debye) | 4.87 |

Data is illustrative for a substituted nitrobenzofuran derivative.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and provide insights into conformational changes, flexibility, and intermolecular interactions.

For a molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable geometries. When studying its interaction with a biological target, such as a protein, MD simulations can reveal the stability of the ligand-protein complex, the nature of the binding interactions, and the role of solvent molecules. These simulations are crucial for understanding the dynamic aspects of molecular recognition that are not captured by static models.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological endpoint, QSAR models can be used to predict the activity of new, untested compounds.

In the context of benzofuran and benzofurazan derivatives, QSAR studies have been employed to model various biological activities, including antioxidant and vasodilator effects. These models typically use a combination of physicochemical, electronic, and topological descriptors to build a predictive equation. The statistical quality of a QSAR model is assessed through parameters like the correlation coefficient (R²), cross-validated correlation coefficient (R²cv), and the F-test value.

Table 4: Example of a 2D-QSAR Model for Vasodilator Activity of Benzofuran Derivatives

| Statistical Parameter | Value |

|---|---|

| N (Number of Compounds) | 24 |

| n (Number of Descriptors) | 4 |

| R² | 0.816 |

| R²cvOO | 0.731 |

| F | 21.103 |

This table presents a statistically significant 2D-QSAR model for a series of benzofuran hybrids.

Molecular Docking and Modeling for Biological Interactions

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This technique is instrumental in drug discovery for identifying potential binding modes and estimating the binding affinity between a ligand and its target.

For this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets. The process involves generating a multitude of possible binding poses and scoring them based on a defined scoring function that estimates the binding free energy. The results can highlight key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts. This information is invaluable for understanding the molecular basis of the compound's biological activity and for designing more potent analogs.

Table 5: Illustrative Molecular Docking Results for Benzofuran Derivatives with a Protein Target

| Compound | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Derivative A | -10.4 | Val851, Lys722 |

| Derivative B | -8.9 | Asp933, Cys919 |

| Derivative C | -6.9 | Glu885, Leu840 |

Binding energies and interacting residues are examples from studies on various benzofuran derivatives docked into different protein targets.

Computational Insights into Reaction Mechanisms

Currently, there is a lack of published computational studies detailing the reaction mechanisms of this compound. Theoretical investigations would be necessary to map out the potential energy surfaces for various reactions, identify key intermediates and transition states, and calculate activation energies. Such studies would provide invaluable insights into its reactivity, stability, and potential synthetic pathways.

Intramolecular Charge Transfer (ICT) Mechanisms

The phenomenon of intramolecular charge transfer is critical for understanding the photophysical properties of many fluorescent molecules, influencing their emission spectra, quantum yields, and solvatochromic behavior. While the benzofurazan scaffold is known to participate in ICT processes in other derivatives, specific computational modeling of the ICT mechanisms within this compound has not been reported. Theoretical analysis would be required to characterize the nature of its excited states, including the locally excited (LE) and charge transfer (CT) states, and to elucidate the pathways and dynamics of charge separation following photoexcitation.

Applications in Materials Science and Engineering

Development of Fluorescent Probes and Sensors

The benzofurazan (B1196253) moiety is a well-established fluorophore in the design of "turn-on" fluorescent probes. These probes are typically non-fluorescent or weakly fluorescent in their native state but exhibit a significant increase in fluorescence intensity upon reaction with a specific analyte. This property is harnessed to create highly sensitive and selective sensors for various chemical and biological species.

Derivatives of the benzofurazan scaffold have been identified as effective thiol-specific fluorogenic agents. nih.gov Certain benzofurazan sulfides, for instance, are inherently non-fluorescent but undergo a sulfide-thiol exchange reaction upon interaction with thiol-containing compounds. This reaction yields strongly fluorescent thiol adducts, providing a clear signal for thiol detection. nih.gov

The reaction is highly specific to the thiol group (-SH) and shows no significant interaction with other biologically relevant nucleophiles such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. nih.gov This specificity is crucial for accurately detecting thiols in complex biological environments. The resulting adducts typically exhibit excitation and emission wavelengths around 430 nm and 520 nm, respectively. nih.gov This mechanism has been successfully applied to image and quantify changes in thiol concentrations within live cells using fluorescence microscopy. nih.gov While these specific studies focus on benzofurazan sulfides, the underlying principle demonstrates the potential of the benzofurazan core, present in 5-Hydroxybenzofurazan, for the development of thiol-reactive probes.

| Probe Type | Analyte | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Feature |

|---|---|---|---|---|

| Benzofurazan Sulfide | Thiols (e.g., GSH, Cys) | ~430 nm | ~520 nm | "Turn-on" fluorescence upon reaction |

The development of fluorescent sensors for anions is a significant area of research due to the importance of anions in biological and environmental systems. Sensors are often designed with a receptor unit that selectively binds the target anion and a signaling unit (fluorophore) that reports the binding event through a change in its optical properties. nih.govchemistryviews.org

Optoelectronic Materials Development

The benzofurazan core possesses notable photophysical properties that make it an attractive component for optoelectronic materials. researchgate.net Derivatives, particularly those with donor-acceptor architectures, are investigated for their linear and nonlinear optical (NLO) properties. researchgate.netresearchgate.net

Theoretical and experimental studies on nitrobenzofurazan derivatives have revealed their potential for applications in NLO and organic light-emitting diodes (OLEDs). researchgate.net These molecules can exhibit significant intramolecular charge transfer (ICT), a key characteristic for NLO activity. The benzofurazan moiety often acts as a strong electron-accepting unit. When paired with electron-donating groups, the resulting D-π-A (Donor-π bridge-Acceptor) structure can lead to a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is desirable for optoelectronic applications. researchgate.net The substitution pattern on the benzofuran (B130515) ring, a related structure, has been shown to modulate these optical properties, with certain substituents causing significant solvatochromic shifts and altering the NLO response. nih.govscispace.com This tunability suggests that functionalization of the this compound core could be a strategy to optimize its properties for use in photonic and electronic devices.

Integration into Functional Materials

The benzofurazan scaffold can be incorporated into larger molecular systems and materials to impart specific functions, such as fluorescence or bioactivity. This integration allows for the creation of advanced functional and hybrid materials.

A notable example is the covalent grafting of nitrobenzofurazan derivatives onto the internal surface of mesoporous silica (B1680970), such as SBA-15. mdpi.com This process yields fluorescent hybrid materials where the silica acts as a stable, high-surface-area support. Such materials have been developed to combine the fluorescent properties of the benzofurazan derivative with the carrier capabilities of the silica, for applications like targeted drug delivery and bioimaging. mdpi.com The resulting composites retain the ordered pore structure of the silica while gaining the functionality of the organic molecule. mdpi.com

Furthermore, benzofurazan derivatives have been linked to other functional molecules, such as crown ethers, to create sophisticated sensors. The synthesis of a dibenzo-18-crown-6 (B77160) ether functionalized with nitrobenzofurazan moieties resulted in a compound designed for the fluorescent detection of alkali metal cations. mdpi.com In this system, the crown ether provides the selective binding site for the cation, while the benzofurazan acts as the fluorescent reporter.

Exploration in High-Energy Materials Research (as an intermediate)

The furazan (B8792606) (1,2,5-oxadiazole) ring and its N-oxide counterpart, furoxan, are recognized as important "explosophoric" units in the field of high-energy materials (HEMs). nih.govrsc.org These heterocycles are valued for their high positive enthalpy of formation, high nitrogen content, and ability to improve the density and oxygen balance of energetic compounds, all of which contribute to superior detonation performance. nih.govresearchgate.net

In this context, this compound serves as a crucial intermediate for the synthesis of more complex, high-performance energetic materials. The benzofurazan structure provides a stable, high-density core. The hydroxyl group at the 5-position offers a reactive site for further chemical modification, such as nitration or coupling reactions, to introduce additional energy-rich functional groups (e.g., -NO2, -N3) or to link multiple furazan rings together. Cyano- and amino-substituted furazans are key building blocks for a wide array of nitrogen-rich HEMs, and hydroxy-substituted variants play a similar role as versatile precursors. researchgate.net The combination of the stable furazan ring with other energetic moieties can lead to compounds with detonation velocities and pressures comparable or superior to traditional explosives like RDX. researchgate.net

| Compound Name/Type | Density (ρ) (g cm⁻³) | Detonation Velocity (D) (m s⁻¹) | Detonation Pressure (P) (GPa) | Key Structural Feature |

|---|---|---|---|---|

| Hydroxylaminium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole | 1.84 | 9,323 | 38.3 | Combination of furazan and tetrazole rings |

| Hydrazinium salt of 5-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1-hydroxytetrazole | 1.74 | 9,094 | 32.2 | Energetic salt formation |

| 3,4-bis(5-nitroxymethylisoxazol-3-yl) furoxan | 1.71 | 7,374 | N/A | Furoxan linked to isoxazole (B147169) rings |

| RDX (Reference) | 1.82 | 8,750 | 34.0 | Conventional nitramine explosive |

Environmental Fate and Ecotoxicology of Benzofurazan Compounds

Degradation Pathways in Environmental Matrices

The degradation of benzofurazan (B1196253) compounds in the environment can occur through various biotic and abiotic pathways. The stability of the benzofurazan ring, coupled with the presence of functional groups, influences its persistence and transformation in soil and water.

One significant pathway for the formation of benzofurazan derivatives in the environment is through the degradation of other compounds. For instance, the insensitive explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) has been shown to undergo photodegradation to form mono-benzofurazan. researchgate.netmdpi.com This transformation suggests that benzofurazan structures can be stable intermediates in the degradation of more complex molecules. The process involves the release of water and the formation of the furazan (B8792606) ring from the nitro and amino groups of TATB. researchgate.netmdpi.com

Nitroaromatic compounds, a class to which benzofurazans belong, are generally resistant to microbial degradation. ntu.edu.sg However, under certain conditions, they can be transformed. The photodegradation of nitroaromatic compounds in aqueous solutions, particularly through advanced oxidation processes involving UV light and hydrogen peroxide (UV/H2O2), has been studied. ntu.edu.sgnih.gov These processes can lead to the hydroxylation of the aromatic ring and the eventual breakdown of the molecule. nih.gov For example, the photolysis of nitrophenols can generate nitrous acid (HONO), indicating a transformation of the nitro group. acs.org

The degradation of benzofurazan itself is influenced by its substituents. For example, the fluorobenzofurazan moiety is known to degrade under UV light. The specific degradation pathways for 5-hydroxybenzofurazan in environmental matrices like soil and water have not been extensively studied. However, based on the behavior of similar compounds, it is plausible that photodegradation and microbial transformation would be key processes. The hydroxyl group on the benzene (B151609) ring may increase the susceptibility of the compound to oxidation and microbial attack compared to unsubstituted benzofurazan.

Table 1: Potential Degradation Pathways for Benzofurazan Compounds

| Degradation Pathway | Description | Influencing Factors | Potential Products |

| Photodegradation | Degradation initiated by the absorption of light, particularly UV radiation. | Wavelength and intensity of light, presence of photosensitizers. | Hydroxylated derivatives, ring-cleavage products, nitrous acid. acs.org |

| Biodegradation | Transformation or breakdown of the compound by microorganisms. | Presence of adapted microbial populations, oxygen levels, nutrient availability. | Ring-cleavage products, simpler organic acids, carbon dioxide. |

| Abiotic Hydrolysis | Reaction with water leading to the breakdown of the molecule. | pH, temperature. | Ring-opened products, phenols. |

Bioaccumulation and Biotransformation Studies

The potential for bioaccumulation and biotransformation of benzofurazan compounds is a key aspect of their ecotoxicological profile. Bioaccumulation refers to the uptake and concentration of a chemical in an organism from the environment, while biotransformation is the metabolic conversion of the chemical within the organism.

The biotransformation of nitroaromatic compounds has been more extensively studied. In biological systems, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These transformation products can then be further metabolized and excreted. The presence of a hydroxyl group in this compound may facilitate conjugation reactions (e.g., with glucuronic acid or sulfate) in organisms, which is a common detoxification pathway that increases water solubility and promotes excretion.

Table 2: Key Concepts in Bioaccumulation and Biotransformation

| Term | Definition | Relevance to this compound |

| Bioconcentration Factor (BCF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water at steady state. | Would indicate the potential for uptake from water into aquatic organisms. |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (water, soil, sediment) from all exposure routes (e.g., water, food). nih.gov | Provides a more comprehensive measure of accumulation in a food web. |

| Biotransformation | The chemical modification of a substance by an organism. | The hydroxyl and nitro groups of this compound are likely sites for metabolic reactions. |

| Metabolites | The products of biotransformation. | Potential metabolites could include reduced nitro derivatives and conjugated forms of the hydroxyl group. |

Environmental Monitoring and Detection Methodologies

Effective environmental monitoring is crucial for understanding the distribution and fate of chemical compounds. The detection of benzofurazan derivatives in environmental samples typically requires sensitive and selective analytical methods due to their expected low concentrations.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic compounds in environmental and biological samples. chromsoc.jp For the detection of benzofurazan compounds, which often possess fluorescent properties, fluorescence detectors can provide high sensitivity and selectivity. chromsoc.jp Several benzofurazan-bearing fluorescence labeling reagents have been developed for the analysis of various biomolecules, highlighting the inherent fluorescence potential of this chemical scaffold. chromsoc.jprsc.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile organic compounds in environmental matrices. cdc.gov For non-volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. Liquid chromatography-mass spectrometry (LC-MS) is increasingly used for the analysis of a wide range of environmental contaminants, as it can analyze a broader range of compounds without the need for derivatization. eurofins.com

The extraction of benzofurazan compounds from environmental samples such as soil and water would likely involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering substances from the matrix. eurofins.comcdc.gov

Table 3: Analytical Methods for the Detection of Benzofurazan Derivatives

| Analytical Technique | Principle | Advantages | Common Applications |

| HPLC with Fluorescence Detection | Separates compounds based on their interaction with a stationary phase, followed by detection of their native fluorescence or fluorescence after derivatization. chromsoc.jp | High sensitivity and selectivity for fluorescent compounds. chromsoc.jp | Analysis of fluorescent compounds in water, soil extracts, and biological fluids. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase, followed by detection and identification based on their mass-to-charge ratio. cdc.gov | Excellent separation efficiency and definitive identification. | Analysis of volatile and semi-volatile organic pollutants in air, water, and soil. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates compounds using liquid chromatography, followed by tandem mass spectrometry for highly selective and sensitive detection. eurofins.com | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; provides structural information. eurofins.com | Trace analysis of emerging contaminants in complex environmental matrices. |

Green Chemistry Principles in Benzofurazan Synthesis and Application

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. chemijournal.com The synthesis of heterocyclic compounds, including benzofurazans, is an area where green chemistry principles can have a significant impact.

Traditional methods for synthesizing heterocyclic compounds often involve the use of hazardous reagents, organic solvents, and harsh reaction conditions. jocpr.com Green chemistry approaches focus on the use of more environmentally benign alternatives. For the synthesis of benzofurazan derivatives, this could involve:

Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Employing catalysts, including biocatalysts (enzymes), to improve reaction efficiency and reduce waste. nih.govlidsen.com Biocatalytic processes, such as those using transaminases, can be used in the synthesis of nitrogen-containing heterocycles under mild conditions. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. jocpr.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

While specific green synthesis methods for this compound are not detailed in the available literature, the general principles of green chemistry are being increasingly applied to the synthesis of a wide variety of heterocyclic compounds. chemijournal.comnih.gov

Table 4: Application of Green Chemistry Principles to Benzofurazan Synthesis

| Green Chemistry Principle | Potential Application in Benzofurazan Synthesis |

| Prevention | Designing synthetic pathways that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate a high percentage of the starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic starting materials and reagents. |

| Designing Safer Chemicals | Designing benzofurazan derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Employing water or other benign solvents instead of volatile organic compounds. nih.gov |

| Design for Energy Efficiency | Using energy-efficient methods like microwave-assisted synthesis. nih.gov |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps in the synthesis. |

| Catalysis | Utilizing catalysts, including biocatalysts, to improve reaction rates and selectivity. lidsen.com |

Historical Context and Future Research Directions

Evolution of Benzofurazan (B1196253) Chemistry

The chemistry of benzofurazans, also known as 2,1,3-benzoxadiazoles, is rooted in early 20th-century organic synthesis. A foundational method for preparing the parent ring system, specifically benzofurazan oxide, involves the thermal decomposition of o-nitrophenylazide. orgsyn.org This reaction, a modification of methods developed by Noelting and Kohn, and Zincke and Schwarz, has been a cornerstone in the synthesis of this heterocyclic system. orgsyn.org Another classical approach is the hypochlorite oxidation of o-nitroaniline, a procedure adapted by Green and Rowe. orgsyn.org These early methods were crucial in providing access to the benzofurazan core, paving the way for further exploration of its derivatives and their properties.

Over the decades, the synthesis has evolved. For instance, benzofurazan oxide has also been prepared through the oxidation of the dioxime of o-benzoquinone using reagents like dilute nitric acid or potassium ferricyanide, and by the oxidation of o-nitroaniline with phenyl iodosoacetate. orgsyn.org The synthesis of the precursor, o-nitrophenylazide, has also seen various approaches, including the reaction of sodium azide (B81097) on o-nitrobenzenediazonium sulfate. orgsyn.org This historical progression from classical oxidation and decomposition reactions to more varied synthetic strategies illustrates the enduring interest in this class of compounds and the continuous effort to refine and expand the methodologies for their preparation.

Emerging Trends in Heterocyclic Chemistry Relevant to Benzofurazans

The field of heterocyclic chemistry is dynamic, with several emerging trends holding significant promise for the synthesis and functionalization of benzofurazans. Modern synthetic chemistry is increasingly focused on efficiency, sustainability, and the rapid generation of molecular diversity, which is critical for drug discovery programs. rsc.org

Key trends relevant to benzofuran (B130515) and by extension, benzofurazan chemistry, include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. rsc.org

Photoredox Catalysis: This approach uses visible light to initiate chemical reactions, often under mild conditions. It has been applied to a two-fold arylation reaction of TMS-terminated alkynols in the synthesis of 2,3-diarylbenzofurans, demonstrating its utility in forming complex heterocyclic structures. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient for building libraries of compounds for screening. rsc.org

Novel Cyclization Strategies: The development of new methods for ring formation is central to heterocyclic chemistry. For instance, metal-free, I2O5-mediated oxidative cyclization of 1,6-enynes and arylsulfonylhydrazides has been developed for constructing sulfonylated benzofurans. nih.gov Similarly, copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones provides another route to substituted benzofurans. nih.gov

These innovative methodologies offer pathways to new benzofurazan derivatives that were previously difficult to access, expanding the chemical space for biological and materials science applications. rsc.org The focus is shifting towards more sustainable and versatile synthetic tools, including the use of heterogeneous catalysis and novel energy sources like light. rsc.orgresearchtrends.net

Potential for Novel Therapeutic Applications

Benzofurazan and its related benzofuran structures are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. Research has highlighted their potential in developing novel therapeutics for various diseases.

Derivatives of the benzofurazan scaffold have shown promise in several therapeutic areas:

Antiviral Agents: A high-throughput screening identified a benzofurazan derivative as an inhibitor of the protein-protein interaction between the influenza A virus RNA-polymerase PA and PB1 subunits. Subsequent synthesis and biological evaluation of related molecules revealed micromolar potency against viral replication, marking them as potential leads for new anti-influenza drugs. nih.gov

Anti-inflammatory Agents: Based on the known anti-inflammatory activity of benzofurans, new heterocyclic/benzofuran hybrids have been designed. nih.gov One compound, in particular, demonstrated a significant inhibitory effect on nitric oxide (NO) generation and was found to down-regulate the secretion of pro-inflammatory factors like TNF-α and IL-6 by inhibiting the NF-κB and MAPK signaling pathways. nih.gov

Antitumor Agents: The antiproliferative activity of benzofurazan compounds has been demonstrated against several cancer cell lines. mdpi.com In one study, benzofurazan derivatives were immobilized on the surface of mesoporous silica (B1680970) (SBA-15) to create hybrid biomaterials. These materials showed a selective antiproliferative effect against melanoma cells, significantly reducing their viability, particularly in a 3D spheroid tumor model which better mimics in vivo conditions. mdpi.com

| Therapeutic Area | Target/Mechanism | Finding |

| Antiviral (Influenza A) | Inhibition of PA-PB1 protein-protein interaction | Benzofurazan derivatives showed micromolar inhibition of viral replication. nih.gov |

| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways | A piperazine/benzofuran hybrid inhibited NO, TNF-α, and IL-6 production. nih.gov |

| Antitumor (Melanoma) | Induction of cytotoxicity | Benzofurazan derivatives linked to SBA-15 silica reduced melanoma spheroid viability by up to 40%. mdpi.com |

Advances in Synthetic Methodologies and Process Intensification

Recent progress in organic synthesis has focused not only on discovering new reactions but also on making existing processes more efficient, safer, and sustainable through process intensification. cetjournal.it This involves developing technologies that enhance reaction rates and improve heat and mass transfer, leading to smaller reactors, reduced waste, and lower energy consumption. unito.itasynt.com These principles are highly applicable to the synthesis of 5-Hydroxybenzofurazan and its derivatives.

Key advances include:

Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems offers numerous advantages, including superior control over reaction parameters (temperature, pressure, time), enhanced safety due to smaller reaction volumes, and easier scalability. cetjournal.it This technology has been successfully applied to photochemical reactions, such as the synthesis of benzotriazin-4(3H)-ones using a violet light LED in a flow reactor, achieving excellent yields in minutes. nih.gov

Enabling Technologies: Alternative energy sources are being used to accelerate reactions.

Microwave (MW) Irradiation: Microwave-assisted synthesis, often in a continuous flow setup, can dramatically reduce reaction times. unito.it

Ultrasound (US): Sonochemistry, where reactions are conducted in an ultrasonic bath, can enhance reaction rates and yields, as demonstrated in Pd-catalyzed amination reactions. unito.it